Product packaging for 5-Methyl-3,4'-bipyridine(Cat. No.:)

5-Methyl-3,4'-bipyridine

Cat. No.: B13026494
M. Wt: 170.21 g/mol
InChI Key: NVKLUOAVYPYRSN-UHFFFAOYSA-N
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Description

Significance of Bipyridine Scaffolds in Contemporary Chemistry

Bipyridine scaffolds are a fundamentally important class of organic compounds in contemporary chemistry, primarily due to their role as exceptional ligands in coordination chemistry. acs.org Their nitrogen-containing heterocyclic structure allows them to form stable complexes with a wide range of metal ions. guidechem.comscirp.org These metal complexes are at the heart of numerous applications, including catalysis, where they facilitate a variety of chemical transformations. mdpi.commdpi.com

The significance of bipyridines extends into materials science, where they are integral components in the development of functional materials such as photosensitizers for solar cells and luminescent devices. scirp.orgmdpi.com The quaternization of the nitrogen atoms in 4,4'-bipyridine (B149096), for instance, leads to the formation of viologens, which are known for their electrochemical properties. acs.org

Furthermore, the pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.net Bipyridine derivatives have been investigated for their biological activities and are used in the development of new therapeutic agents. mdpi.comopenmedicinalchemistryjournal.com The ability to functionalize the bipyridine core allows for the fine-tuning of its electronic and steric properties, making it a versatile building block in drug design and supramolecular chemistry. acs.orgsigmaaldrich.com

Positioning of 5-Methyl-3,4'-bipyridine within the Bipyridine Isomer Landscape

The bipyridine family consists of six constitutional isomers, which are categorized based on the connection points of the two pyridine rings. These are divided into symmetrical isomers (2,2'-, 3,3'-, and 4,4'-) and asymmetrical isomers (2,3'-, 2,4'-, and 3,4'-). acs.orgmdpi.com Among these, the 2,2'- and 4,4'- isomers have been the most extensively studied. 2,2'-Bipyridine (B1663995) is a prominent chelating ligand, while 4,4'-bipyridine is a key precursor to the herbicide paraquat (B189505) and a common building block for coordination polymers. guidechem.com

This compound is a derivative of the asymmetrical 3,4'-bipyridine (B8713429). The numbering indicates that the pyridine rings are connected at the 3 and 4' positions, and a methyl group is attached to the 5th position of the 3-substituted ring. This specific substitution pattern places it in a less explored area of the bipyridine chemical space. While research has been conducted on other methylated bipyridines, such as various methyl-2,2'-bipyridines and derivatives of 3,4'-bipyridine like the inotropic agent milrinone, the specific isomer this compound remains largely uncharacterized in academic literature. orgsyn.orgiucr.org

Table 1: Bipyridine Isomer Classification This interactive table categorizes the main bipyridine isomers.

Isomer Type Examples
Symmetrical 2,2'-Bipyridine, 3,3'-Bipyridine, 4,4'-Bipyridine
Asymmetrical 2,3'-Bipyridine, 2,4'-Bipyridine, 3,4'-Bipyridine

Foundational Research Trajectories for this compound

Given the lack of specific published research on this compound, its foundational research trajectories can be inferred from established synthetic methodologies and the known applications of related compounds.

Synthesis: The synthesis of asymmetrically substituted bipyridines is commonly achieved through metal-catalyzed cross-coupling reactions. mdpi.com It is hypothesized that this compound could be efficiently synthesized using methods such as:

Suzuki Coupling: Reacting a boronic acid derivative of one pyridine ring with a halogenated derivative of the other. mdpi.com For instance, coupling 5-methyl-3-pyridylboronic acid with a 4-halopyridine.

Stille Coupling: Utilizing organotin reagents, such as the coupling of a stannylated pyridine with a halogenated pyridine partner. sci-hub.se

Negishi Coupling: Employing organozinc reagents, which are known for their high reactivity and functional group tolerance in the preparation of substituted bipyridines. orgsyn.org

Table 2: Potential Synthetic Routes for this compound This interactive table outlines common cross-coupling reactions applicable for synthesis.

Coupling Reaction Key Reagents Catalyst
Suzuki Pyridyl Boronic Acid + Halopyridine Palladium
Stille Stannylated Pyridine + Halopyridine Palladium
Negishi Pyridyl Zinc Halide + Halopyridine Palladium or Nickel

Potential Research Applications: Based on the chemistry of its parent isomer and other bipyridine analogues, research on this compound could explore several areas:

Coordination Chemistry: As a non-chelating, monodentate, or bridging ligand, it could be used to construct novel coordination polymers and metal-organic frameworks (MOFs). The methyl group could influence the solubility and packing of these supramolecular structures.

Medicinal Chemistry: The 3,4'-bipyridine core is present in pharmacologically active compounds like milrinone. iucr.org Therefore, this compound could serve as a scaffold or intermediate for the synthesis of new biologically active molecules. Its derivatives could be screened for various therapeutic activities. openmedicinalchemistryjournal.com

Materials Science: Functionalization of the bipyridine core is a key strategy in creating new materials. Future research could investigate the electronic and photophysical properties of metal complexes derived from this compound for potential use in sensing or light-emitting applications.

The exploration of this understudied molecule holds the promise of uncovering new chemical properties and applications, further broadening the already significant impact of the bipyridine family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B13026494 5-Methyl-3,4'-bipyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

3-methyl-5-pyridin-4-ylpyridine

InChI

InChI=1S/C11H10N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h2-8H,1H3

InChI Key

NVKLUOAVYPYRSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=CC=NC=C2

Origin of Product

United States

Derivatization and Functionalization Studies of Bipyridine Systems

Strategic Chemical Modification of Bipyridine Frameworks

The chemical modification of bipyridine frameworks is a highly developed field, driven by the need to create ligands with tailored properties for use in catalysts, functional materials, and biologically active molecules. mdpi.comresearchgate.net Strategies for modification can be broadly categorized into two main approaches: pre-functionalization of pyridine (B92270) precursors before the bipyridine ring system is constructed, and post-synthetic modification of the intact bipyridine scaffold. researchgate.net

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing and functionalizing bipyridine systems. preprints.org Methods like Suzuki, Negishi, and Stille couplings allow for the formation of the C-C bond linking the two pyridine rings, often with good tolerance for a wide array of functional groups. mdpi.comorgsyn.org The Negishi coupling, for instance, is noted for its high yields and mild reaction conditions, making it suitable for preparing substituted bipyridines. orgsyn.org Similarly, Suzuki coupling is widely used, though the stability of pyridylboronic acids can sometimes be a challenge. mdpi.com

Another key strategy is the direct C-H functionalization of pyridine rings. This approach avoids the need for pre-halogenated or organometallic precursors, offering a more atom-economical route to derivatization. mdpi.comresearchgate.net Palladium-catalyzed C-3 arylation of pyridine is one such example that enables the synthesis of 3,3'-bipyridines. mdpi.com These strategic modifications are crucial for creating a library of bipyridine derivatives with systematically varied properties. The introduction of substituents can influence the ligand's σ-donor and π-acceptor capabilities, modulate the redox potential of its metal complexes, and introduce steric bulk to control coordination geometry and catalytic selectivity. benthamdirect.comrsc.org

Introduction of Diverse Functional Groups

The introduction of a wide range of functional groups onto the bipyridine framework is essential for expanding its utility. The choice of functional group can dramatically alter the molecule's properties, such as solubility, biological activity, and coordination behavior. ontosight.ai For example, introducing trifluoromethyl groups can enhance lipophilicity and metabolic stability, while carboxylic acid moieties can improve water solubility and provide anchoring points for surface immobilization. ontosight.ai

Metal-catalyzed coupling reactions demonstrate impressive tolerance for various functional groups, including alkynes, nitriles (CN), esters (COOR), nitro groups (NO2), amines (NR2), ethers (OR), and hydroxyls (OH). orgsyn.org This tolerance allows for the synthesis of highly functionalized bipyridines. For instance, the Negishi coupling has been shown to be compatible with numerous substituents, enabling the direct incorporation of these functionalities into the final product. orgsyn.org

Furthermore, functional groups can be introduced through the transformation of existing substituents. A methyl group, such as the one in 5-Methyl-3,4'-bipyridine, is a particularly versatile handle for further derivatization. orgsyn.orgthieme-connect.com It can be converted into bromomethyl or chloromethyl groups, which are valuable precursors for introducing a variety of other functionalities through nucleophilic substitution. orgsyn.orgacs.org This two-step process significantly broadens the scope of accessible derivatives.

Table 1: Methods for Introducing Functional Groups to Bipyridine Systems
Reaction TypeTypical ReagentsFunctional Group Introduced/ModifiedReference
Negishi CouplingPyridyl zinc halide, Pyridyl halide/triflate, Pd(0) catalystAlkyl, Aryl, Alkenyl, etc. orgsyn.org
Suzuki CouplingPyridylboronic acid, Pyridyl halide, Pd(0) catalyst, BaseAryl, Vinyl mdpi.com
Stille CouplingOrganostannane, Pyridyl halide, Pd(0) catalystAryl, Alkyl, Vinyl mdpi.comresearchgate.net
Radical BrominationN-Bromosuccinimide (NBS), AIBN-CH3 → -CH2Br researchgate.net
OxidationKMnO4-CH3 → -COOH researchgate.net
C-H Activation/ArylationAryl halide, Pd catalystAryl mdpi.com

Synthesis of Alkylated, Halogenated, and Other Substituted this compound Analogues

The synthesis of specific analogues of this compound relies on regioselective synthetic methodologies. Cross-coupling strategies are particularly well-suited for creating unsymmetrical bipyridines. For example, a Negishi coupling between a zinc reagent derived from a 3-substituted-5-methylpyridine and a 4-halopyridine could theoretically construct the this compound core. orgsyn.org

Alkylated Analogues: Further alkylation of the bipyridine skeleton can be achieved through various methods. Direct C-H alkylation, while challenging on electron-deficient pyridine rings, has seen recent advances. acs.org More commonly, alkyl groups are introduced via cross-coupling reactions using alkyl-zinc or alkyl-boron reagents with a halogenated bipyridine precursor. orgsyn.orgresearchgate.net

Halogenated Analogues: Halogenation provides key intermediates for further functionalization. researchgate.net The direct bromination of 2,2'-bipyrimidine (B1330215) has been shown to produce 5-bromo- and 5,5'-dibromo-2,2'-bipyrimidines. researchgate.net A similar strategy could potentially be applied to this compound, although regioselectivity would be a critical consideration. A more controlled approach involves the synthesis of halogenated pyridine precursors prior to the coupling step. For instance, coupling 2,5-dibromopyridine (B19318) with a suitable organometallic pyridine derivative via Stille coupling has been used to produce 5-bromo-2,2'-bipyridine (B93308). researchgate.net The controlled radical bromination of methyl groups using N-bromosuccinimide (NBS) is a well-established method to produce bromomethyl derivatives, which are versatile synthetic intermediates. researchgate.net This has been successfully applied to 5,5'-dimethyl-2,2'-bipyridine and 5-methyl-2,2'-bipyridine (B31928). researchgate.net

Other Substituted Analogues: The synthesis of other substituted derivatives often leverages halogenated intermediates. For instance, a patent describes the preparation of 2-Chloro-3-cyano-6-methyl-5,4'-bipyridine-1'-oxide, highlighting the possibility of introducing cyano and chloro substituents onto the core structure. google.com Suzuki-Miyaura cross-coupling reactions are also instrumental in creating complex derivatives, as demonstrated in the synthesis of multi-ring oligopyridines starting from halogenated bipyridine building blocks. scispace.com

Table 2: Examples of Synthetic Strategies for Substituted Bipyridine Analogues
Analogue TypeSynthetic MethodKey Reagents/PrecursorsReference
Methyl-SubstitutedNegishi Coupling2-Bromo-5-methylpyridine, Pyridyl zinc reagent, Pd(PPh3)4 orgsyn.org
Brominated (Aromatic Ring)Stille Coupling2,5-Dibromopyridine, 2-Trimethylstannylpyridine researchgate.net
Brominated (Methyl Group)Radical Bromination5-Methyl-2,2'-bipyridine, N-Bromosuccinimide (NBS) researchgate.net
Chloro- and Cyano-SubstitutedMultistep Synthesis/Oxidation2-Chloro-3-cyano-6-methyl-5-(pyrid-4-yl)-pyridine, m-CPBA google.com
Multi-ring OligopyridinesIterative Suzuki-Miyaura Coupling5-Bromo-2-iodo-3-methylpyridine, Pyridylboronic acids scispace.com

Generation of Chiral Bipyridine Derivatives for Asymmetric Applications

The development of chiral bipyridine derivatives is of paramount importance for asymmetric catalysis, where they serve as ligands to create enantioselective catalysts. benthamdirect.comingentaconnect.com Chirality in bipyridine systems can be introduced in several ways, including the incorporation of a stereocenter (central chirality), the generation of restricted rotation around the pivotal C-C bond (axial chirality or atropisomerism), or the introduction of planar or helical chirality. benthamdirect.comingentaconnect.com

One common strategy involves attaching a chiral auxiliary, often derived from the natural chiral pool, to the bipyridine framework. diva-portal.org Alternatively, asymmetric synthesis or resolution of racemates can be employed to obtain enantiopure chiral building blocks. ingentaconnect.com For a molecule like this compound, a chiral center could be introduced by functionalizing the methyl group with a chiral substituent.

Axial chirality is another significant feature, particularly in 2,2'-bipyridines and 4,4'-bipyridines where sufficient steric hindrance from substituents in the positions ortho to the inter-ring bond can prevent free rotation. researchgate.net While less common for 3,4'-bipyridines due to the substitution pattern, appropriate derivatization could potentially induce atropisomerism.

Chiral bipyridine N-oxides have emerged as a powerful class of organocatalysts. ingentaconnect.comthieme.de Oxidation of the nitrogen atoms alters the electronic and steric properties of the ligand and allows for different coordination modes. benthamdirect.com These N-oxide derivatives have proven highly effective in enantioselective reactions, such as the allylation of aldehydes with allyltrichlorosilanes. ingentaconnect.comthieme.dersc.org Chiral bipyridine ligands have been successfully applied in numerous catalytic asymmetric transformations, including copper-catalyzed cyclopropanation and palladium-catalyzed allylic substitutions. benthamdirect.comingentaconnect.com

Table 3: Applications of Chiral Bipyridine Derivatives in Asymmetric Catalysis
Ligand/Catalyst TypeCatalytic ReactionKey FeatureReference
Chiral Bipyridine-Copper ComplexesCyclopropanation, Allylic OxidationCoordination to copper creates a chiral catalytic environment. benthamdirect.comingentaconnect.com
Chiral Bipyridine-Palladium ComplexesAllylic Substitution/AlkylationControls the stereochemical outcome of nucleophilic attack. ingentaconnect.comdiva-portal.org
Chiral Bipyridine N-OxidesAllylation of AldehydesAct as chiral Lewis-basic organocatalysts. ingentaconnect.comthieme.dersc.org
C₂-Symmetric BipyridinesAddition of Diethylzinc to AldehydesSymmetry simplifies stereochemical analysis and often enhances enantioselectivity. diva-portal.org
Bipyridines from Chemoenzymatic SynthesisAminolysis of Meso-epoxidesUtilizes enzymes for the key stereoselective step in ligand synthesis. rsc.org

Coordination Chemistry of 5 Methyl 3,4 Bipyridine and Its Analogues

Principles of Ligand Design for Metal Complexation

The design of bipyridine ligands for specific applications in metal complexation is a nuanced process governed by several key principles. The arrangement of the nitrogen atoms within the bipyridine framework, along with the nature and position of substituents, profoundly influences the ligand's coordination behavior. mdpi.com

Bipyridines are classified as L-type ligands in the Covalent Bond Classification method, acting as two-electron donors. wikipedia.org Their ability to chelate metal ions, particularly the 2,2'-isomer, forms stable 5-membered rings, a favorable configuration in coordination chemistry. However, non-chelating isomers like 3,4'- and 4,4'-bipyridines are crucial as bridging ligands, facilitating the construction of coordination polymers and polymetallic assemblies. The methyl group in 5-Methyl-3,4'-bipyridine introduces both steric and electronic effects. Electronically, the methyl group is electron-donating, which can increase the basicity of the adjacent pyridine (B92270) ring, potentially strengthening the metal-ligand bond. Sterically, the methyl group can influence the conformation of the ligand upon coordination and affect the packing of complexes in the solid state.

Formation and Characterization of Transition Metal Complexes with this compound Ligands

The formation of transition metal complexes with bipyridine ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. tandfonline.comrsc.org For this compound, its synthesis would likely follow established cross-coupling methodologies like Suzuki, Stille, or Negishi reactions, which are widely used for preparing unsymmetrical bipyridines. mdpi.comorgsyn.org For instance, a Negishi cross-coupling strategy has been successfully employed for the synthesis of various methyl-substituted 2,2'-bipyridines. orgsyn.orgacs.org A similar approach could be envisioned for the synthesis of this compound.

The characterization of the resulting metal complexes involves a suite of analytical techniques. Spectroscopic methods such as FT-IR and UV-Vis are fundamental. tandfonline.com In the FT-IR spectra, shifts in the vibrational frequencies of the pyridine rings upon coordination provide evidence of complex formation. rsc.org UV-Vis spectroscopy is used to probe the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal-bipyridine complexes. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for diamagnetic complexes, where shifts in the proton and carbon signals of the ligand upon coordination can elucidate the structure in solution. cdnsciencepub.comiucr.org For paramagnetic complexes, the isotropic shifts observed in NMR spectra can provide insights into the spin delocalization mechanisms. cdnsciencepub.com

Spectroscopic methods complement the crystallographic data. As mentioned, FT-IR and NMR provide crucial information about the ligand's binding mode and the complex's structure in solution. cdnsciencepub.comiucr.org In cases where single crystals are difficult to obtain, these spectroscopic techniques, combined with elemental analysis and mass spectrometry, are the primary means of characterization.

The substitution pattern on the bipyridine ligand has a profound impact on the resulting complex's coordination geometry and electronic properties. The position of the methyl group in this compound is expected to influence these properties in several ways.

The electron-donating nature of the methyl group can affect the electronic properties of the complex. For instance, in ruthenium complexes, modifications to the bipyridine ligand, including the position of substituents, can alter the HOMO-LUMO gap. dalalinstitute.com This, in turn, can influence the complex's photophysical and electrochemical behavior. Studies on iron complexes with various nitrogen-containing chelates have shown that ligand substitution can impact the multielectron redox properties of the complex. nih.gov

Metal-Ligand Bonding and Electronic Structure in this compound Complexes

The bonding between a transition metal and a bipyridine ligand is typically described by a combination of σ-donation from the nitrogen lone pairs to the metal and, in some cases, π-back-donation from the metal d-orbitals to the π* orbitals of the pyridine rings. nih.gov The extent of this π-back-donation is dependent on the energy of the metal d-orbitals and the ligand's π* orbitals. Pyridine itself is considered a weak π-acceptor. wikipedia.org

The electronic structure of bipyridine complexes can be investigated using computational methods, such as Density Functional Theory (DFT). sci-hub.se These calculations can provide insights into the molecular orbital energies, charge distribution, and the nature of the metal-ligand bond. For example, DFT studies on metal-bipyridine sandwich complexes have elucidated the differences in bonding between different metals and the influence on the system's magnetic properties. In ruthenium(III) complexes with bipyridine derivatives, DFT calculations have been used to understand the stability of the metal-ligand bond.

For this compound, the electron-donating methyl group would be expected to slightly increase the energy of the pyridine π orbitals, potentially making it a poorer π-acceptor compared to unsubstituted 3,4'-bipyridine (B8713429). This could, in turn, influence the extent of metal-to-ligand charge transfer and affect the electronic and photophysical properties of the complex.

Supramolecular Self-Assembly with Bipyridine Ligands

Bipyridine ligands, particularly the non-chelating isomers like 3,4'- and 4,4'-bipyridine (B149096), are exceptional building blocks for the construction of supramolecular assemblies. The directional nature of the coordination bonds they form with metal ions allows for the predictable self-assembly of complex architectures such as coordination polymers, molecular cages, and grids. orgsyn.orgcdnsciencepub.com The process of self-assembly is driven by the formation of thermodynamically stable products from a mixture of components.

The geometry of the final supramolecular structure is dictated by the coordination preferences of the metal ion and the geometry of the bipyridine ligand. researchgate.net For instance, linear bipyridine ligands like 4,4'-bipyridine often form one-dimensional chains or two-dimensional grids with metal ions. preprints.org The introduction of substituents on the bipyridine backbone can be used to control the dimensionality and topology of the resulting network.

The rational design of metallo-supramolecular architectures relies on the principles of molecular recognition and programmed self-assembly. mdpi.com By carefully selecting the metal ion with its preferred coordination geometry and a bipyridine ligand with a specific substitution pattern, it is possible to direct the formation of desired structures. orgsyn.org For example, the combination of linear bipyridine ligands with metal ions that prefer a square-planar or octahedral coordination geometry can lead to the formation of molecular squares or three-dimensional frameworks, respectively. orgsyn.org

The use of asymmetrically substituted ligands like this compound can introduce a lower degree of symmetry into the resulting supramolecular structures, potentially leading to more complex and interesting topologies. The methyl group can also participate in weaker intermolecular interactions, such as C-H···π or hydrophobic interactions, which can further influence the packing and stability of the supramolecular assembly. While specific examples utilizing this compound in supramolecular self-assembly are not extensively documented, the principles derived from the vast body of work on other bipyridine ligands provide a clear roadmap for its potential in constructing novel metallo-supramolecular materials. orgsyn.org

Role of this compound in Hierarchical Structural Organization

The role of this compound in the hierarchical structural organization of coordination complexes is a specialized area of crystal engineering. While direct and extensive research on this compound's specific function in creating complex, multi-level superstructures is not widely documented in publicly available scientific literature, we can infer its potential behavior by examining its structural analogues. The position of the methyl group and the rotational freedom of the pyridyl rings are key determinants in the self-assembly processes that lead to hierarchical structures.

The strategic placement of a methyl group on the bipyridine framework can significantly influence the resulting supramolecular architecture. This is due to the steric hindrance and electronic effects introduced by the methyl group, which can direct the coordination geometry around the metal center and control the intermolecular interactions, such as π-π stacking and hydrogen bonding. These interactions are fundamental to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.

Influence of Methyl Group Position on Supramolecular Assembly

The isomeric position of the methyl group on the bipyridine scaffold plays a crucial role in determining the final structure of the coordination polymer. Studies on various methyl-substituted bipyridine ligands reveal that even subtle changes in the ligand's stereochemistry can lead to vastly different supramolecular assemblies. researchgate.net

For example, in a series of cadmium(II) complexes with methyl-substituted 2,2'-bipyridine (B1663995) ligands, the position of the methyl group was found to dictate the dimensionality and connectivity of the resulting coordination polymers. researchgate.net While ligands with methyl groups at the 5,5'-positions tend to form discrete mononuclear or binuclear complexes, ligands with substitutions at the 6,6'-positions can promote the formation of 1D chains due to reduced steric hindrance around the coordination sites. researchgate.netresearchgate.net These chains can then further organize into 3D supramolecular structures through π-π stacking and C-H···π interactions. researchgate.net

In the case of this compound, the methyl group at the 5-position of one pyridine ring and the nitrogen at the 4'-position of the other create a unique steric and electronic profile. It is plausible that this asymmetry could lead to the formation of helical or chiral superstructures, a known phenomenon in coordination polymers constructed from asymmetric ligands.

Research Findings on Analogous Bipyridine Ligands

Detailed research on analogues such as 4,4'-bipyridine and 5,5'-dimethyl-2,2'-bipyridine provides valuable insights into the potential role of this compound in hierarchical organization.

4,4'-Bipyridine: This linear and symmetric ligand is a classic building block in coordination chemistry, known for its ability to bridge metal centers and form a variety of network structures. rsc.org Depending on the metal ion and the counter-anion, 4,4'-bipyridine can give rise to 1D "zigzag" or "linear" chains, 2D "grid" or "honeycomb" layers, and 3D interpenetrated frameworks. rsc.org The hierarchical assembly of these structures is often driven by hydrogen bonding and π-π stacking interactions between the bipyridine rings.

5,5'-Dimethyl-2,2'-bipyridine: The introduction of methyl groups at the 5 and 5' positions influences the electronic properties of the ligand and can introduce steric constraints that affect the packing of the coordination complexes. Research has shown that this ligand can form discrete binuclear complexes as well as extended 1D and 2D coordination polymers. scispace.comossila.com The methyl groups can participate in weak C-H···anion interactions, further stabilizing the supramolecular architecture.

The following interactive table summarizes crystallographic data for selected coordination complexes of analogous bipyridine ligands, illustrating the structural diversity that can be achieved.

CompoundMetal IonCrystal SystemSpace GroupKey Structural FeatureReference
[Cu₂(4,4'-bpy)(Memal)₂(H₂O)₂]Cu(II)MonoclinicP2₁/c3D network from pillared 2D layers rsc.org
[Cd(5,5'-dmbipy)₂(η²-NO₃)₂]Cd(II)MonoclinicC2/c3D supramolecular structure from discrete complexes researchgate.net
[{NiCl(6-mbipy)}₂(μ-Cl)₂]Ni(II)MonoclinicP2₁/nBinuclear complex ijcce.ac.ir
[In(5,5'-DiMeBiPy)Cl₃(DMSO)]In(III)TriclinicP-1Distorted octahedral geometry scispace.com

These examples underscore the principle that the specific substitution pattern on the bipyridine ring is a powerful tool for controlling the self-assembly of coordination polymers and directing the formation of complex hierarchical structures. While direct evidence for this compound is pending, the rich chemistry of its analogues suggests it is a promising candidate for the construction of novel supramolecular architectures.

Catalytic Applications of 5 Methyl 3,4 Bipyridine Based Systems

Organocatalytic Applications of Bipyridine Derivatives

Further research and synthesis of 5-Methyl-3,4'-bipyridine and its metal complexes would be required to explore its potential catalytic activities and populate these areas of study.

Applications in Material Science and Advanced Materials

Incorporation of Bipyridine Motifs in Polymeric and Composite Materials

The incorporation of bipyridine units into polymeric and composite materials is a well-established strategy for creating functional materials with tailored properties. Bipyridine moieties can act as versatile ligands for metal coordination, leading to the formation of metallopolymers with interesting catalytic, electronic, or photophysical characteristics. They can also be integrated into the polymer backbone or as pendant groups to influence properties such as thermal stability, mechanical strength, and ion conductivity.

However, a thorough search of the scientific literature did not yield any specific examples or research articles detailing the incorporation of 5-Methyl-3,4'-bipyridine into polymeric or composite materials. The existing body of research predominantly focuses on other isomers, such as 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096), and their derivatives.

Engineering of Functional Materials with Bipyridine Components

The engineering of functional materials utilizing bipyridine components is a vibrant area of research. These materials find use in catalysis, sensing, and electronics, owing to the unique coordination chemistry and electronic properties of the bipyridine unit. The strategic placement and functionalization of bipyridine ligands allow for the precise control of the material's final properties and performance.

Nevertheless, there is no available research that specifically describes the use of this compound in the engineering of such functional materials. The design and synthesis of functional materials based on bipyridines have been explored with other isomers, but not with the this compound structure.

Optoelectronic Applications (e.g., Light-Emitting Diodes, Solar Cells)

Bipyridine-containing compounds, particularly metal complexes of substituted 2,2'-bipyridines, have been extensively investigated for their potential in optoelectronic applications. Their favorable photoluminescent properties, including high quantum yields and tunable emission wavelengths, make them suitable candidates for use as emitters in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs).

Despite the significant research in this area, there are no published reports on the optoelectronic applications of this compound. The specific photophysical and electronic properties of this isomer and its potential metal complexes remain unexplored in the context of light-emitting diodes, solar cells, or other optoelectronic devices.

Metal-Organic Layers (MOLs) and Metal-Organic Frameworks (MOFs) Utilizing Bipyridine Linkers

Metal-Organic Frameworks (MOFs) and Metal-Organic Layers (MOLs) are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. Bipyridine-based linkers are widely used in the synthesis of MOFs and MOLs due to their ability to form stable coordination bonds with a variety of metal centers, leading to robust frameworks with high surface areas and tunable pore sizes. These materials have shown great promise in gas storage and separation, catalysis, and sensing.

A comprehensive literature search, however, reveals no instances of this compound being utilized as a linker in the construction of MOFs or MOLs. The vast majority of bipyridine-based MOF research employs symmetrical linkers derived from 4,4'-bipyridine or chelating linkers from 2,2'-bipyridine to build predictable and stable porous structures. The asymmetrical nature and specific substitution pattern of this compound may present challenges or unique opportunities in the design of such frameworks, but this has not been reported to date.

Biological Activity and Mechanistic Investigations of 5 Methyl 3,4 Bipyridine Derivatives Excluding Clinical Data

Antimicrobial Activity Mechanisms of Bipyridine Derivatives

Bipyridine derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action are varied, often involving the disruption of fundamental cellular processes.

Diquaternary salts of 4,4'-bipyridinium have been shown to possess significant antimicrobial and antifungal properties. The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the benzoyl radical, which can affect their selectivity. While many bipyridine compounds are active against Gram-positive bacteria, some also exhibit activity against Gram-negative bacteria and fungi. For instance, certain caerulomycins, which are based on a 2,2'-bipyridine (B1663995) skeleton, are active against Gram-positive bacteria, while specific derivatives also show antifungal activity.

One area of investigation is the inhibition of essential bacterial enzymes. For example, some pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial survival. By blocking this enzyme, these compounds disrupt the folate biosynthetic pathway, leading to the cessation of bacterial growth.

The following table summarizes the minimum inhibitory concentrations (MIC) for selected bipyridine derivatives against various microorganisms, illustrating their range of activity.

Compound ClassMicroorganismMIC (μg/mL)Reference
Pyrazolo[3,4-b]pyridinesMethicillin-resistant Staphylococcus aureus (MRSA)2-32
Caerulomycins (2,2'-Bipyridine)Gram-positive bacteria, Yeasts, FungiNot specified
Pyridine (B92270) SaltsStaphylococcus aureus56 ± 0.5% inhibition
Pyridine SaltsEscherichia coli55 ± 0.5% inhibition

Antitumor Activity Mechanisms of Bipyridine Derivatives

Bipyridine derivatives have emerged as a promising class of compounds with significant antitumor potential. Their mechanisms of action are diverse and often involve inducing cancer cell death through apoptosis, interfering with the cell cycle, and inhibiting key enzymes involved in tumor progression.

A primary mechanism by which bipyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic mitochondrial pathway. For example, certain 2,2'-bipyridine derivatives have been shown to depolarize the mitochondrial membrane potential in hepatocellular carcinoma (HepG2) cells, a key event in the initiation of apoptosis. Gold(III) complexes incorporating bipyridine ligands have also been found to induce apoptosis in prostate cancer cells.

In addition to apoptosis, these compounds can modulate the cell cycle. Some pyridine derivatives cause cell cycle arrest, preventing cancer cells from proliferating. For instance, a novel pyridine derivative, LHT-17-19, has demonstrated both antitumor and antimetastatic properties in lung cancer models. Gold(III) dithiocarbamate (B8719985) complexes with bipyridine ligands have been observed to alter cell cycle phases in prostate cancer cells.

Furthermore, bipyridine derivatives can interact with DNA and inhibit enzymes crucial for cancer cell survival. Gold(III) complexes, for example, are known to interact with DNA and inhibit thioredoxin reductase (TrxR) and proteasome activity, leading to increased reactive oxygen species (ROS) generation and subsequent cell death. The cytotoxic effects of these compounds have been observed across a panel of human cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin (B142131) and doxorubicin.

The following table presents the cytotoxic activity of selected bipyridine derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 ValueMechanismReference
Gold(III) Dithiocarbamate with Bipyrimidine Ligand (C6)PC3 (Prostate)Not specifiedInduces apoptosis, DNA breaks, ROS generation, inhibits TrxR and proteasome
2,2'-Bipyridine DerivativesHepG2 (Hepatocellular Carcinoma)Not specifiedInduces apoptosis via mitochondrial pathway
Sulfonamide Analogues of AntofineCaki-1 (Renal)1.68 ± 0.31 nMInduces G2/M cell cycle arrest
Pyridine DerivativesMCF-7 (Breast)0.17 µg/mLCytotoxic

Enzymatic Inhibition Studies (e.g., Dihydrofolate Reductase Inhibition)

A significant mechanism through which bipyridine derivatives exert their biological effects is the inhibition of specific enzymes. Dihydrofolate reductase (DHFR) is a key target, as its inhibition disrupts the synthesis of nucleotides and amino acids, thereby halting cell proliferation. DHFR inhibitors are utilized as antibacterial and anticancer agents.

Several classes of pyridine and pyrimidine (B1678525) derivatives have been developed as potent DHFR inhibitors. For instance, certain 3-substituted-pyrazolo[3,4-b]pyridine derivatives have shown more potent inhibition of DHFR than the standard drug Trimethoprim. The inhibitory activity of these compounds is often rationalized through molecular docking studies, which reveal their binding interactions within the enzyme's active site. The structure of the derivative, including the nature and position of substituents, plays a crucial role in its inhibitory potency.

Beyond DHFR, bipyridine derivatives have been shown to inhibit other enzymes. Gold(III) complexes containing bipyridine ligands are known inhibitors of thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance and often overexpressed in cancer cells. The inhibition of TrxR can lead to oxidative stress and apoptosis.

The table below highlights the inhibitory concentrations of various bipyridine and related derivatives against different enzymes.

Compound ClassEnzyme TargetIC50 ValueReference
3-Substituted-pyrazolo[3,4-b]pyridinesDihydrofolate Reductase (DHFR)0.72 µM
Trimethoprim Analogs (Pyridine ring)Human Dihydrofolate Reductase (hDHFR)0.88 - 2.09 µM
Gold(III) Dithiocarbamate with Bipyrimidine LigandThioredoxin Reductase (TrxR)Not specified

Molecular Interactions with Biological Macromolecules and Receptors

The biological activity of 5-methyl-3,4'-bipyridine derivatives is fundamentally governed by their interactions with biological macromolecules such as proteins and nucleic acids. These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Molecular docking studies are frequently employed to predict and analyze these interactions at the atomic level.

For instance, molecular docking of pyrazolo[3,4-b]pyridine derivatives with the α-amylase enzyme revealed that the hydrazide functional group can directly interact with the active site, leading to inhibition. Similarly, docking studies of pyridine derivatives with the kinesin Eg5 enzyme, a target in cancer therapy, have shown interactions with key residues like GLU116 and GLY117 through hydrogen bonds.

In the context of DHFR inhibition, molecular docking has demonstrated that potent pyrazolo[3,4-b]pyridine inhibitors exhibit strong binding affinity within the enzyme's active site. Molecular dynamics simulations further help in understanding the stability of the ligand-protein complex over time. These computational studies indicate that potent inhibitors can have a stabilizing effect on the enzyme structure.

The specific manner in which a bipyridine derivative binds to its receptor—its binding mode—determines its activity and selectivity. The three-dimensional arrangement of the ligand within the receptor's binding pocket and the specific intermolecular interactions formed are crucial.

Docking studies of various pyridine and pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have elucidated their binding modes. These studies help in understanding why certain compounds are potent inhibitors of either the wild-type or mutant forms of the enzyme, thus informing on their selectivity.

The selectivity of bipyridine derivatives is also influenced by their ability to chelate metal ions, which can then interact with biological targets. The geometry of the resulting metal complex and the nature of the ligands play a significant role in the binding to macromolecules.

The table below summarizes findings from molecular docking studies on the interactions of bipyridine derivatives with their protein targets.

Derivative ClassProtein TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
Pyridine derivativesKinesin Eg5GLU116, GLY117-9.52
Pyrazolo[3,4-b]pyridinesDihydrofolate Reductase (DHFR)Not specifiedNot specified
Pyrazolo[3,4-b]pyridinesα-amylaseActive site residuesNot specified

Computational Chemistry and Theoretical Studies of 5 Methyl 3,4 Bipyridine

Quantum Chemical Calculations of Bipyridine Structures

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the structural and electronic properties of molecules like bipyridines. tandfonline.commaynoothuniversity.ie These calculations provide insights into the fundamental characteristics of a molecule's structure and reactivity. However, specific DFT studies detailing the electronic structure and conformational analysis of 5-Methyl-3,4'-bipyridine have not been identified in the available literature.

Electronic Structure Analysis (HOMO-LUMO, Atomic Charges)

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as the energy difference between them (the HOMO-LUMO gap) relates to the molecule's chemical reactivity, kinetic stability, and optical properties. edu.krdacs.org Atomic charge calculations, such as Mulliken or Natural Bond Orbital (NBO) charges, reveal the electron distribution across the molecule, indicating potential sites for electrophilic or nucleophilic attack.

For bipyridine derivatives, the position and electronic nature of substituents significantly influence the HOMO-LUMO gap and charge distribution. tandfonline.comresearchgate.net An electron-donating group, such as the methyl group in this compound, would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO, generally leading to a slightly reduced HOMO-LUMO gap compared to unsubstituted bipyridine. This can enhance the molecule's ability to act as an electron donor in coordination complexes.

Despite these general principles, specific calculated values for the HOMO energy, LUMO energy, HOMO-LUMO gap, and atomic charges for this compound are not available in published research.

Table 1: Illustrative Electronic Properties of Substituted Bipyridines (General Data) This table is for illustrative purposes only, as specific data for this compound is unavailable.

PropertyExpected Influence of Methyl GroupTypical Calculation Method
HOMO EnergyIncrease (less negative)DFT (e.g., B3LYP/6-31G)
LUMO EnergyMinor changeDFT (e.g., B3LYP/6-31G)
HOMO-LUMO GapDecreaseDFT (e.g., B3LYP/6-31G*)
Atomic ChargesIncreased negative charge on the methyl-substituted pyridine (B92270) ringNBO or Mulliken population analysis

Conformational Analysis and Molecular Geometries

The conformation of bipyridines is characterized by the dihedral angle between the two pyridine rings. In the solid state, bipyridines often adopt a planar or near-planar conformation due to crystal packing forces. However, in the gas phase or in solution, steric hindrance between the hydrogen atoms at the 3 and 3' positions (for 2,2'-bipyridines) or between the rings themselves leads to a non-planar, twisted conformation. nih.govresearchgate.net

For this compound, computational modeling would be used to determine the preferred rotational conformation and the associated energy barrier. The geometry optimization would provide precise bond lengths, bond angles, and the critical inter-ring dihedral angle. It is expected that the global energy minimum for an isolated molecule of this compound would correspond to a non-planar structure. However, specific, computationally determined geometric parameters for this molecule are not documented in the literature.

Table 2: Key Geometric Parameters from Conformational Analysis (Hypothetical) This table illustrates the type of data that would be generated from a conformational analysis. No published data exists for this compound.

ParameterDescriptionExpected Finding
Inter-ring Dihedral Angle (C3-C4'-C_alpha-C_beta)The angle of twist between the two pyridine rings.Significantly non-zero (e.g., 30-50°)
Bond Length (C4-C3')The length of the bond connecting the two rings.~1.49 Å
Energy of Planar ConformationThe relative energy of the transition state for ring rotation.Higher than the twisted ground state

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational tools used to predict and analyze the interaction of small molecules with larger biological macromolecules, such as proteins or DNA. mdpi.comalliedacademies.org These methods are central to drug discovery and chemical biology.

Prediction of Binding Interactions with Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through a scoring function. researchgate.net MD simulations can then be used to study the stability of the predicted ligand-receptor complex over time, providing a more detailed picture of the binding interactions and conformational changes. researchgate.net

While numerous studies have performed docking and MD simulations on various bipyridine-containing compounds to investigate their binding to biological targets like DNA or specific enzymes, no such studies have been published for this compound. brynmawr.eduresearchgate.net Therefore, there is no available data on its potential biological targets, predicted binding modes, or binding affinities.

Computational Design and Predictive Modeling in Catalysis and Materials

Computational methods are increasingly used to design new catalysts and materials by predicting their properties and performance. In catalysis, DFT calculations can elucidate reaction mechanisms and predict the stereoselectivity of chiral catalysts. rsc.org

Theoretical Prediction of Catalytic Stereoselectivity

For asymmetric catalysis involving bipyridine ligands, computational models are used to calculate the transition state energies for the formation of different stereoisomers. The predicted enantiomeric excess (ee) is derived from the energy difference between the diastereomeric transition states. The accuracy of these predictions depends heavily on the chosen computational method. rsc.org

Studies have been conducted on various substituted bipyridine ligands to predict their effectiveness in stereoselective reactions. nih.gov However, there is no published research that specifically uses this compound as a ligand in a computational study to predict the stereoselectivity of a catalytic reaction. Consequently, no theoretical predictions regarding its performance in asymmetric catalysis are available.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies for this compound are not available in the reviewed scientific literature. QSPR models are computational and mathematical tools that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. These studies are valuable for understanding the relationships between a molecule's structural features and its properties, which can, in turn, guide the design of new compounds with desired characteristics.

While direct QSPR studies on this compound have not been identified, research has been conducted on structurally related compounds, specifically substituted bipyridines. A notable study in this area is the work on the QSPR of 2,2'-bipyridine (B1663995) and its derivatives. This research provides insights into how different substituents on the bipyridine scaffold influence various physicochemical properties.

A key study in the field investigated a series of pyridine and bipyridine derivatives to establish correlations between their structural characteristics and properties such as heats of formation, entropies, ionization potentials, and molecular dipole moments. Current time information in Greater Bridgeport Planning Region, US. The research employed semiempirical quantum chemical methods to calculate these properties and then developed linear relationships between the computed and experimental values. Current time information in Greater Bridgeport Planning Region, US.

Due to the absence of the full data sets from the published research, a detailed interactive data table with specific values for substituted bipyridines cannot be provided at this time. The available information indicates that the study established statistically significant linear models, demonstrating the potential to predict the properties of other substituted bipyridines. Current time information in Greater Bridgeport Planning Region, US.

The general approach in such QSPR studies involves:

Molecular Structure Optimization: The three-dimensional structure of each molecule is calculated and optimized using computational chemistry methods.

Descriptor Calculation: A variety of molecular descriptors are calculated for each optimized structure. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the calculated descriptors with the experimentally determined property of interest.

Model Validation: The predictive power of the developed QSPR model is rigorously tested using both internal and external validation techniques.

While the direct application of these models to this compound is not possible without further specific research, the studies on other bipyridine isomers and their derivatives lay a methodological foundation for future computational work on this compound. Such future studies would be invaluable for predicting its properties and better understanding its chemical behavior.

Future Directions and Emerging Research Avenues for 5 Methyl 3,4 Bipyridine

Innovations in Green and Sustainable Synthetic Routes

The synthesis of bipyridine derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous waste. mdpi.com Consequently, a major thrust of future research is the development of green and sustainable synthetic protocols. These efforts align with the broader goals of green chemistry to minimize environmental impact by reducing waste, avoiding toxic substances, and improving energy efficiency. researchgate.netunibo.it

Key areas of innovation include:

Electrochemical Methods: Electrochemical synthesis is a promising environmentally friendly approach that avoids the toxicity and high costs associated with many traditional reagents. mdpi.compreprints.org Nickel-catalyzed electroreductive coupling of halopyridines represents a viable route for creating bipyridine structures. mdpi.com

Catalyst Recovery and Reuse: To enhance sustainability, researchers are exploring the use of supported catalysts, such as palladium on aluminum oxide (Pd/Al2O3) or polymer-supported boron reagents. researchgate.net These heterogeneous systems facilitate easy recovery and reusability of the catalyst, making the process more economical and environmentally sound. mdpi.comresearchgate.net

Modern Coupling Reactions: While classic methods like Ullmann and Wurtz couplings are useful, modern metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille are often more efficient. nih.gov Future work will likely focus on optimizing these reactions to use less toxic reagents—for example, moving away from the highly toxic organotin compounds used in Stille coupling—and developing catalytic systems that are stable and effective under milder, more energy-efficient conditions. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Routes for Bipyridine Derivatives
MethodTraditional ApproachGreen/Sustainable InnovationKey Advantages of Innovation
Coupling Reagents Use of highly toxic organotin compounds (Stille coupling). mdpi.comUtilization of less toxic organoboron (Suzuki coupling) or organozinc (Negishi coupling) reagents. mdpi.comorgsyn.orgReduced toxicity and environmental hazard.
Catalysis Homogeneous catalysts requiring high loading and complex separation. mdpi.comHeterogeneous or polymer-supported catalysts. researchgate.netEase of catalyst recovery and reuse, reducing waste. mdpi.comresearchgate.net
Reaction Conditions Often requires high temperatures and hazardous organic solvents. mdpi.comElectrochemical methods, solventless reactions, or use of greener solvents. mdpi.comresearchgate.netIncreased energy efficiency, minimized waste, improved safety. researchgate.net
Byproducts Can produce significant amounts of difficult-to-treat waste.Atom-economical reactions like direct C-H activation are being explored. mdpi.comHigher efficiency and less waste generation.

Development of Advanced Coordination Architectures

The ability of bipyridine ligands to chelate with metal ions makes them fundamental components in supramolecular chemistry and the construction of advanced coordination architectures. nih.govresearchgate.net 5-Methyl-3,4'-bipyridine, with its specific substitution pattern, can offer unique steric and electronic properties to influence the assembly and final structure of coordination polymers and metal-organic frameworks (MOFs).

Future research directions include:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. mdpi.com Bipyridine derivatives are widely used as ligands to create robust and porous MOFs. acs.orgrsc.org The introduction of a methyl group, as in this compound, can influence the pore size, topology, and functional properties of the resulting framework. mdpi.com

Coordination Polymers (CPs): Research into CPs involves synthesizing one-, two-, or three-dimensional structures through the coordination of metal ions with ligands like this compound. nih.govmdpi.com The specific geometry of this ligand can direct the formation of novel topologies with interesting properties, such as luminescence. nih.gov

Supramolecular Assembly: Beyond rigid frameworks, this compound can be used to study supramolecular assembly, where molecules are organized through non-covalent interactions. orgsyn.org This can lead to the creation of complex, self-assembled structures with applications in sensing and molecular machinery.

Table 2: Examples of Coordination Architectures with Bipyridine Ligands
Ligand TypeMetal Ion(s)Resulting ArchitectureKey Features/Applications
2,2'-Bipyridyl DerivativesMn(II)Metal-Organic Framework (MOF) mdpi.comMethyl substituents can influence the crystal structure and chemical composition. mdpi.com
Bipyridyl-functionalized dicarboxylateIrMetal-Organic Framework (MOF) acs.orgCreates robust, porous single-site solid catalysts for organic transformations. acs.org
Ferrocenyl diphosphinate and 4,4′-bipyridineNi, Co3D Redox-Active MOF rsc.orgActs as an efficient and stable electrocatalyst for the hydrogen evolution reaction. rsc.org
5,5′-dimethyl-2,2′-bipyridinePb(II)Coordination Polymer and Discrete Complex ossila.comExhibits luminescent properties. ossila.com

Design of Next-Generation Catalytic Systems

Bipyridine ligands are crucial in transition-metal catalysis because their coordination to a metal center can significantly alter its catalytic activity, selectivity, and stability. nih.gov The electronic and steric profile of this compound makes it an attractive candidate for the design of novel, highly efficient catalytic systems.

Emerging avenues in this area are:

Asymmetric Catalysis: Chiral bipyridine derivatives, such as C2-symmetric bipyridine-N,N'-dioxides, have been developed as highly efficient ligands for asymmetric synthesis, achieving excellent yields and enantioselectivity with low catalyst loading. nih.govchemrxiv.org Future work could involve creating chiral versions of this compound for similar applications.

Photoredox Catalysis: The merger of photoredox catalysis with nickel-bipyridine complexes has become a prominent tool in organic synthesis. acs.org These systems can convert photon energy into chemical potential to drive a wide range of cross-coupling reactions. acs.org Understanding the mechanistic pathways of these reactions will allow for the design of more efficient catalysts based on ligands like this compound.

Copolymerization Reactions: Palladium complexes containing substituted bipyridine ligands have been studied as catalytic precursors for copolymerization reactions. Research has shown that the presence of methyl substituents on the bipyridine ligand can have a positive effect on the catalyst's productivity. researchgate.net

Electrocatalysis for Energy Applications: Bipyridine-based complexes, particularly of cobalt and nickel, are being investigated as molecular catalysts for proton reduction to generate hydrogen (H2) from aqueous solutions. rsc.orgmdpi.com Modifying the bipyridine ligand framework is a key strategy for optimizing the catalytic activity and stability of these systems for sustainable fuel production. mdpi.com

Table 3: Catalytic Systems Employing Substituted Bipyridine Ligands
LigandMetalReaction TypeKey Finding
5-substituted-2,2′-bipyridinesPalladiumCO/4-tert-butylstyrene copolymerizationThe presence of methyl substituents has a positive effect on catalyst productivity. researchgate.net
Chiral Bipyridine-N,N'-dioxidesNickelAsymmetric Michael addition/CyclizationHighly efficient catalysis with up to 99% enantioselectivity and low catalyst loading. nih.govchemrxiv.org
Amine-bridged 2,2′-bipyridinesCobaltAqueous H2 GenerationModifying the pyridine (B92270) groups with pyrazine impacts reduction potentials and catalytic activity. mdpi.com
Bipyridyl-based MOFIridiumC–H borylation / HydrosilylationMOF-based catalyst is significantly more active and stable than its homogeneous counterpart. acs.org

Integration into Hybrid Functional and Responsive Materials

The unique electronic properties of bipyridine derivatives, especially their redox activity, make them ideal components for creating advanced functional and responsive materials. nih.govresearchgate.net These "smart" materials can change their properties in response to external stimuli such as light, electricity, or changes in their chemical environment.

Future research will likely explore:

Electrochromic and Solvatochromic Materials: Quaternized 4,4'-bipyridine (B149096) derivatives, known as viologens, are well-known for their electrochromic behavior (changing color upon redox reactions). nih.govresearchgate.net This property is exploited in applications like smart windows and displays. Bipyridine derivatives can also be incorporated into solvatochromic compounds, which change color depending on the solvent polarity. nih.gov

Sensors and Chemosensors: Materials containing bipyridine units can be designed as highly sensitive chemosensors for detecting transition metal ions. acs.org The coordination of a metal ion to the bipyridine ligand can trigger a measurable change in the material's optical or electrochemical properties.

CO-Releasing Materials (CORMs): Bipyridine ligands have been used to construct MOFs that can store and release carbon monoxide (CO), a gasotransmitter with therapeutic potential. rsc.org The material Mo(CO)3(4,4′-bipyridine)3/2, for example, mimics the CO-release properties of molecular CORMs, offering a way to deliver CO in a controlled manner. rsc.org

Photosensitizers: Bipyridine compounds are precursors for a variety of valuable substances, including photosensitizers, which are molecules that can absorb light and transfer the energy to another molecule. nih.govresearchgate.net This property is critical for applications in photodynamic therapy and solar energy conversion.

Table 4: Functional and Responsive Materials Based on Bipyridine Derivatives
Material ClassBipyridine DerivativeStimulus/FunctionPotential Application
Responsive Materials Mono- and di-quaternized 4,4′-bipyridines (Viologens) nih.govresearchgate.netRedox (electricity), Solvent polarity nih.govSmart windows, displays, sensors. nih.gov
Gas-Releasing Materials 4,4′-bipyridine in a Molybdenum MOF rsc.orgContact with physiological buffer rsc.orgTherapeutic CO delivery. rsc.org
Chemosensors Polymers with oligopyridine pendant groups acs.orgPresence of transition metal ions acs.orgEnvironmental monitoring, diagnostics.
Photosensitizers General bipyridine structures nih.govresearchgate.netLight absorption nih.govresearchgate.netPhotodynamic therapy, solar cells.

Elucidating Deeper Mechanistic Insights into Biological Interactions

Bipyridine and its derivatives are present in many biologically active molecules and are used as ligands in metallodrugs designed for therapeutic purposes. nih.govnih.gov Understanding the precise mechanisms by which these compounds interact with biological targets like DNA and proteins is crucial for designing more effective and less toxic drugs. nih.gov

Future research in this domain will focus on:

Anticancer Agents: Organometallic complexes of rhodium(III) and other metals containing substituted bipyridine ligands have shown promising cytotoxic activity against various cancer cell lines, in some cases exceeding the potency of established drugs like cisplatin (B142131). uni-muenchen.deresearchgate.net Future studies will aim to elucidate their mechanism of action, which may differ from traditional metallodrugs. uni-muenchen.de

Antimicrobial Compounds: Novel heterocyclic systems that fuse a bipyridine-related structure with other rings (e.g., thiazolo[4,5-b]pyridines) have demonstrated significant antimicrobial activity against pathogenic bacteria. mdpi.com

Molecular Docking and In Silico Studies: Computational methods such as molecular docking are powerful tools for predicting and understanding how bipyridine-based compounds bind to specific biological targets, such as bacterial enzymes like MurD and DNA gyrase. mdpi.com These in silico assessments help rationalize observed biological activity and guide the design of more potent derivatives.

Target Identification and Selectivity: A key challenge in drug development is ensuring that a compound selectively targets diseased cells over healthy ones. Research has shown that some rhodium-bipyridine complexes exhibit selectivity towards cancer cells. uni-muenchen.de Future work will involve identifying the specific molecular targets and pathways responsible for this selectivity to develop therapies with fewer side effects.

Table 5: Biological Activity of Bipyridine-Containing Compounds
Compound ClassBiological Target/ModelType of ActivityMechanistic Insight/Finding
Half-sandwich Rhodium(III) complexes with 4,4'-disubstituted-2,2'-bipyridine uni-muenchen.deHT-29 and MCF-7 cancer cell linesCytotoxic (Anticancer)Activity is influenced by the lipophilicity of the substituent; shows selectivity towards cancer cells compared to cisplatin. uni-muenchen.de
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones mdpi.comP. aeruginosa, E. coliAntimicrobialMolecular docking suggests binding interactions with bacterial enzymes MurD and DNA gyrase. mdpi.com
Iridium(III) complex with 5,5'-dimethyl-2,2'-bipyridine ossila.comG-quadruplex DNALuminescence-based detectionUsed to construct an assay for Protein Tyrosine Kinase-7 (PTK7), a cancer biomarker. ossila.com
Mixed ligand Cu(II) and Ni(II) complexes with Schiff base and 2,2'-bipyridine (B1663995) primescholars.comE. coli, B. cereusAntibacterialMixed ligand complexes showed enhanced activity compared to the Schiff base ligand alone. primescholars.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.